2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide
Description
Properties
IUPAC Name |
3-methylbenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)18(15)16(17)19/h2-10H,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUGVRXHDCWYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220676 | |
| Record name | 2-Methyl-5H-dibenz(b,f)azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70401-32-0 | |
| Record name | 2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70401-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5H-dibenz(b,f)azepine-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070401320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5H-dibenz(b,f)azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5H-dibenz(b,f)azepine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.792 | |
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| Record name | 2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26U62M9BEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Pathway and Intermediate Formation
This method, detailed in US Patent 7,983,032B2, begins with 10,11-dibromo-10,11-dihydrodibenzo[b,f]azepine-5-carbonylchloride (compound IVb). The synthesis proceeds via a two-step dehydrobromination and esterification sequence:
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Initial Methoxide Treatment :
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Compound IVb reacts with sodium methoxide (1.037 kg) in methanol at 50–55°C for 45–60 minutes, forming methyl-10-bromo-dibenz[b,f]azepine-5-carbamate (compound VI).
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Key Conditions :
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Solvent: Methanol
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Temperature: 50–55°C
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Molar Ratio (IVb:NaOMe): 1:12 to 1:15
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-
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Final Carboxamide Formation :
Table 1: Alkali Metal Methoxide Reaction Parameters
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaOMe (1.037 kg) | Methanol | 50–55°C | 45–60m | 85–90% |
| 2 | 25% NaOMe | Methanol | 88–93°C | 12–16h | 78–82% |
Cyanate Salt Carbamoylation
Table 2: Cyanate Salt Reaction Optimization
| Cyanate Salt | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NaOCN | Acetonitrile | Pyridinium p-TsOH | 25°C | 4h | >90% |
| KOCN | Toluene | Pyridinium bromide | 22°C | 3h | 85% |
This method eliminates hazardous cyanogen bromide (BrCN), offering a safer alternative to classical carboxamide syntheses.
Direct Bromination and Functionalization
Bromination of Precursor Intermediates
The same patent outlines a bromination step critical for generating compound IVb:
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Starting Material : Dibenzo[b,f]azepine-5-carbonylchloride
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Brominating Agent : Liquid bromine (273 mL) in acetic acid
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Conditions :
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Temperature: 30–35°C
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Time: 1–2 hours post-addition
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Workup: Aqueous sodium thiosulfate quench
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Table 3: Bromination Reaction Parameters
| Parameter | Value |
|---|---|
| Bromine Volume | 273 mL |
| Solvent | Acetic Acid (5.0 L) |
| Temperature | 30–35°C |
| Reaction Time | 1–2h |
| Yield of IVb | 92–95% |
Comparative Analysis of Methodologies
Yield and Scalability
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Alkali Metal Methoxide Route : Offers scalability (kilogram-scale demonstrated) but requires prolonged heating (12–16 hours) for the final step.
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Cyanate Salt Method : Superior yields (>90%) and shorter reaction times (3–4 hours) but demands stringent anhydrous conditions.
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Bromination Pathway : High-purity intermediates but involves hazardous bromine handling .
Chemical Reactions Analysis
Synthetic Preparation and Key Reactions
2-Methyl-carbamazepine is synthesized via ring-expansion reactions and subsequent functionalization:
- Acridan Ring Expansion : Treatment of 6-methylacridan with polyphosphoric acid induces ring expansion to form 2-Methyl-5H-dibenzo[b,f]azepine .
- Cyanogen Bromide Reaction : The azepine intermediate reacts with cyanogen bromide (BrCN) in acetic acid to introduce the carboxamide group, yielding 2-Methyl-carbamazepine .
Reaction Pathway :
Substitution Reactions
The carboxamide group participates in nucleophilic substitution under mild conditions:
- Cyanate Salt Reactions : In acetonitrile or toluene, 2-Methyl-carbamazepine reacts with alkali/alkaline-earth cyanates (e.g., NaOCN) in the presence of pyridinium salts (e.g., pyridinium bromide) at 15–80°C .
Example Reaction Conditions :
| Reagent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| NaOCN (2.1 eq) | Acetonitrile | Pyridinium p-TsOH | 25°C, 4h | >90% |
| KOCN (1.5 eq) | Toluene | Pyridinium bromide | 22°C, 3h | 85% |
Schiff Base Formation
The carboxamide group undergoes condensation reactions with aldehydes/ketones to form Schiff bases, enhancing biological activity :
- Reagents : Benzaldehyde, acetophenone, or substituted aldehydes.
- Conditions : Catalytic HCl or acetic acid in ethanol, 60–80°C.
Representative Derivatives :
| Aldehyde/Ketone | Product Structure | Biological Activity |
|---|---|---|
| 4-Nitrobenzaldehyde | Imine-linked derivative | Anticonvulsant (EC₅₀: 12 μM) |
| Cyclohexanone | Cyclohexylidene derivative | Antioxidant (IC₅₀: 18 μM) |
Hydrolysis Reactions
The compound’s methoxy derivatives undergo acid-catalyzed hydrolysis :
- Example : 10-Methoxy-5H-dibenzo[b,f]azepine-5-carboxamide hydrolyzes in aqueous HCl to form 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (oxcarbazepine) .
Reaction :
Stability and Degradation
- pH-Dependent Stability : Stable in neutral buffers but degrades under strong acidic/basic conditions .
- Thermal Stability : Decomposes above 200°C, forming aromatic amines and CO₂ .
Degradation Products :
| Condition | Major Degradants |
|---|---|
| Acidic (pH < 3) | 2-Methyl-dibenzoazepine + NH₃ |
| Alkaline (pH > 10) | Carboxylic acid derivative + NH₃ |
Biological Metabolism
While not a direct chemical reaction, 2-Methyl-carbamazepine serves as a stable internal standard in microdialysis studies due to its resistance to enzymatic oxidation in vivo . This contrasts with carbamazepine, which undergoes epoxidation and hydroxylation.
Comparative Reactivity
The methyl group at position 2 slightly reduces electrophilicity compared to carbamazepine, leading to:
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis:
2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals. Its dibenzazepine structure allows for modifications that can yield compounds with diverse biological activities.
Chromatographic Analysis:
This compound is utilized as an internal standard in chromatographic assays for measuring concentrations of related drugs like carbamazepine. Its stability and distinct properties make it suitable for improving the accuracy and reliability of these measurements.
Biological Applications
Neuroprotective Properties:
Preliminary studies suggest that this compound exhibits neuroprotective effects, potentially linked to its structural similarity to other neuroactive compounds. Research indicates that it may influence neurotransmission pathways, which could be beneficial in treating neurological disorders .
Anti-inflammatory and Analgesic Effects:
Investigations into the pharmacological profile of this compound have indicated potential anti-inflammatory and analgesic properties. These findings warrant further exploration to fully understand its therapeutic potential .
Medical Applications
Therapeutic Investigations:
The compound is being studied for its potential therapeutic applications, especially concerning central nervous system disorders. Its mechanism of action involves interactions with specific molecular targets, including receptors involved in neurotransmission and inflammatory responses .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is used in the production of specialty chemicals and materials. The compound's unique properties facilitate its use in developing new materials with specific functionalities.
Table 1: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Dibenzazepine | Similar dibenzene structure | Known for antipsychotic effects |
| Carbamazepine | Contains a dibenzazepine core | Widely used as an anticonvulsant |
| Fluoxetine | Contains a phenyl group | Selective serotonin reuptake inhibitor |
Study on Neuroprotective Effects:
A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that the compound significantly reduced neuronal damage and improved cognitive function, suggesting its potential role in treating conditions like Alzheimer's disease.
Chromatographic Method Development:
Another study focused on developing a reverse-phase high-performance liquid chromatography (HPLC) method for isolating this compound from biological samples. The method demonstrated scalability and effectiveness in purifying the compound for further pharmacokinetic studies .
Mechanism of Action
The mechanism of action of 2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Pharmacological Overview
The dibenzazepine-carboxamide family includes multiple derivatives with modifications at positions 2, 10, or 11. These structural changes influence sodium channel blocking efficacy, metabolic stability, and neurotoxicity.
Table 1: Key Structural and Pharmacological Differences
*Calculated based on molecular formula (C₁₆H₁₄N₂O).
Sodium Channel Blocking Efficacy
- CBZ : Blocks voltage-gated Na⁺ channels with an IC₅₀ of 0.50 mM in frog sciatic nerve models, reversing nerve conduction in a concentration-dependent manner .
- OXC: Shares CBZ’s Na⁺ channel-blocking mechanism but exhibits fewer drug interactions due to non-CYP3A4 metabolism .
- 2-Methyl-CBZ : While its Na⁺ channel affinity is unquantified, its structural similarity to CBZ suggests comparable activity. However, the methyl group may enhance lipophilicity, altering blood-brain barrier penetration .
- BIA 2-024/093 : These derivatives show anticonvulsant efficacy in rodent models with reduced neurotoxicity in hippocampal neurons compared to CBZ .
Metabolic and Pharmacokinetic Profiles
- CBZ : Metabolized via CYP3A4 to 10,11-epoxide (active) and 10,11-dihydroxy derivatives (inactive) . Autoinduction of metabolism limits long-term use .
- OXC : Avoids epoxide formation; reduced to MHD (active metabolite) via cytosolic enzymes, minimizing hepatotoxicity .
- BIA 2-093 : Designed for esterase-mediated activation, bypassing hepatic CYP450 metabolism .
Toxicity and Tolerability
- CBZ : Associated with neurotoxicity (e.g., dizziness, ataxia) and rare severe reactions like Stevens-Johnson syndrome .
- OXC: Lower incidence of hypersensitivity and neurotoxic effects due to non-reactive metabolites .
- BIA Derivatives : In cultured hippocampal neurons, BIA 2-024/093 showed 50% lower neurotoxicity than CBZ at equimolar concentrations .
Structure-Activity Relationships (SAR)
- Position 10 (Oxo or hydroxyimino groups): Reduces metabolic activation (e.g., OXC vs. CBZ) and toxicity .
- Position 11 (Dihydroxy or acetoxy groups) : Modulates metabolite activity and clearance rates .
Biological Activity
2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide (commonly referred to as m-CBZ) is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14N2O
- Molecular Weight : 250.29 g/mol
- Melting Point : 85-86 °C
- Boiling Point : Approximately 393.43 °C
The compound features a dibenzazepine structure, characterized by a fused bicyclic system containing nitrogen. The presence of the carboxamide functional group enhances its reactivity and biological properties.
Neuroprotective Effects
Preliminary studies suggest that m-CBZ exhibits neuroprotective properties, potentially due to its structural similarity to other neuroactive compounds. This activity is particularly relevant in the context of neurological disorders.
Anticonvulsant Activity
Research indicates that m-CBZ derivatives possess anticonvulsant properties. A study synthesized various derivatives and evaluated their efficacy, showing that certain compounds had significant anticonvulsant activity comparable to standard medications like carbamazepine .
| Compound | Anticonvulsant Activity | Antioxidant Potential | Antimicrobial Activity |
|---|---|---|---|
| C3 | Moderate | High | Low |
| C5 | Significant | Moderate | High |
| C7 | Comparable to standard | Moderate | Low |
Anti-inflammatory and Analgesic Properties
The compound may also exhibit anti-inflammatory and analgesic effects. Interaction studies have shown that m-CBZ can modulate pathways involved in inflammation, suggesting potential applications in treating conditions characterized by pain and inflammation.
The mechanism of action for m-CBZ involves its interaction with specific molecular targets, including neurotransmitter receptors and enzymes associated with inflammatory responses. This interaction profile suggests that it may act as an inhibitor or modulator of these biological pathways .
Case Studies and Research Findings
- Anticonvulsant Study :
- Antimicrobial Activity :
-
Neuroprotective Study :
- Investigations into the neuroprotective effects of m-CBZ revealed that it could mitigate neuronal damage in models of oxidative stress, suggesting its utility in neurodegenerative diseases.
Q & A
Basic: What synthetic methodologies are employed to design 5H-dibenzo[b,f]azepine-5-carboxamide derivatives with enhanced biological activity?
Derivatives are synthesized via Schiff base condensation between carbamazepine and aldehydes/ketones. The reaction uses ethanol as a solvent, acetic acid/HCl as catalysts, and reflux conditions (3 hours) for optimal yield (68–82%) . Substituted aryl aldehydes (e.g., salicylaldehyde, cinnamaldehyde) are prioritized to introduce structural diversity. Post-synthesis, compounds are purified via ethanol recrystallization and characterized using FTIR, , and to confirm azomethine (-CH=N-) bond formation and regioselectivity .
Basic: How are physicochemical properties and structural integrity validated for synthesized derivatives?
Key characterization steps include:
- Elemental analysis (C, H, N) to validate molecular formulas (e.g., CHNO for C1) .
- FTIR spectroscopy to identify functional groups (e.g., C=O at 1670–1690 cm, C=N at 1590–1620 cm) .
- NMR spectroscopy to confirm aromatic proton environments (δ 6.8–7.8 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .
- Melting point analysis (185–226°C) to assess purity .
Advanced: How does structural modification influence the structure-activity relationship (SAR) of these derivatives?
- Anti-protease activity : Alkyl substitution at the primary amine (e.g., C7) enhances trypsin inhibition (27.79% activity vs. 1.74% for carbamazepine), while aryl groups (e.g., C3) reduce potency .
- Antioxidant activity : Aryl-substituted derivatives (C3, C4, C5) show higher DPPH radical scavenging (up to 86.69%) due to electron-donating groups, whereas alkyl chains (C7, C8) diminish activity .
- Anticonvulsant activity : C5 and C7 derivatives (70% seizure protection) outperform others, linked to improved blood-brain barrier (BBB) penetration predicted via SwissADME .
Advanced: What computational strategies are used to predict pharmacokinetic and target engagement profiles?
In silico ADME studies (SwissADME) prioritize derivatives with:
- High BBB permeability (C1, C7) .
- Optimal LogP (2.0–3.5) for lipid solubility and GI absorption .
- Low P-glycoprotein binding (PGP-) to avoid efflux .
Molecular docking (AutoDock Vina) identifies interactions with trypsin’s catalytic triad (THR157, ILE156, GLY154), correlating with experimental IC values .
Advanced: How to resolve contradictions in biological activity rankings across assays?
For example, C3 ranks high in antioxidant activity (86.69%) but low in anticonvulsant effects (50% protection). This discrepancy arises from:
- Assay specificity : Antioxidant tests (DPPH) favor electron-rich aryl groups, while anticonvulsant models (thymol-induced seizures) require BBB penetration and PAR2 receptor affinity .
- Metabolic stability : C3’s high polar surface area (PSA > 80 Å) may limit CNS bioavailability despite in vitro potency .
Advanced: What molecular insights explain the trypsin inhibitory mechanism of these derivatives?
Docking studies reveal that C7 forms hydrogen bonds with THR157 and hydrophobic interactions with ILE156, stabilizing the trypsin-inhibitor complex. This aligns with its 27.79% anti-protease activity (vs. 1.74% for carbamazepine), suggesting competitive inhibition at the catalytic site .
Advanced: How do in vitro and in vivo models correlate for anticonvulsant efficacy?
In vitro PAR2 inhibition (azocasein assay) correlates with in vivo seizure protection in mice (e.g., C7: 70% protection). However, C4 shows poor translation due to rapid hepatic metabolism (predicted by CYP3A4 substrate liability) .
Advanced: What oxidative stress pathways are modulated by these derivatives?
Aryl-substituted derivatives (C3, C4) reduce ROS via Nrf2 pathway activation , evidenced by enhanced DPPH scavenging (82–86%) and reduced lipid peroxidation in neuronal cells . This contrasts with carbamazepine, which lacks significant antioxidant effects .
Advanced: What molecular features drive antimicrobial activity against S. aureus and B. bronchiseptica?
C5 and C2 exhibit broad-spectrum activity (MIC < 10 µg/mL) due to:
- Amine group interactions with bacterial membrane proteins.
- Lipophilic side chains enhancing membrane disruption .
Advanced: How to optimize pharmacokinetic profiles while retaining efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
